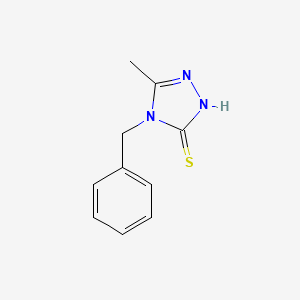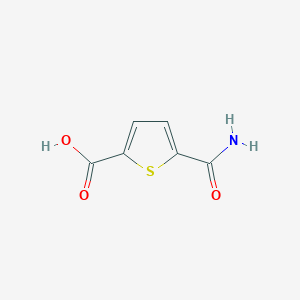
3-(哌啶-1-基)丙烷酰肼
描述
3-(Piperidin-1-yl)propanehydrazide: is an organic compound with the molecular formula C8H17N3O . It is a derivative of piperidine, a six-membered heterocyclic amine, and is used in various chemical and pharmaceutical applications. The compound is known for its potential biological activities and is often utilized as a building block in organic synthesis.
科学研究应用
Chemistry: 3-(Piperidin-1-yl)propanehydrazide is used as a building block in the synthesis of various organic compounds. It is particularly valuable in the development of heterocyclic compounds and pharmaceuticals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a useful tool for probing biological systems.
Medicine: In medicinal chemistry, 3-(Piperidin-1-yl)propanehydrazide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. Its versatility makes it a valuable component in the chemical manufacturing sector.
作用机制
Target of Action
Piperidine derivatives, which include 3-(piperidin-1-yl)propanehydrazide, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
Piperidine derivatives have been found to exhibit a variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Biochemical Pathways
It’s known that piperidine derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The compound’s molecular weight is 17124 , which could potentially influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to exhibit a variety of biological activities, which would result in various molecular and cellular effects .
Action Environment
One study found that the photophysical properties of a benzanthrone derivative containing a piperidin-1-yl group were influenced by the polarity of the solvent . This suggests that environmental factors could potentially influence the action of 3-(Piperidin-1-yl)propanehydrazide.
生化分析
Biochemical Properties
3-(Piperidin-1-yl)propanehydrazide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where it inhibits tubulin polymerization, leading to antiproliferative activity . This interaction is crucial in the context of cancer research, as inhibiting tubulin polymerization can prevent the proliferation of cancer cells. Additionally, 3-(Piperidin-1-yl)propanehydrazide has been shown to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 3-(Piperidin-1-yl)propanehydrazide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with tubulin leads to the inhibition of cell division, which is a critical process in cancer cell proliferation . Furthermore, 3-(Piperidin-1-yl)propanehydrazide has been observed to modulate gene expression, leading to changes in the production of proteins that are essential for cell survival and function .
Molecular Mechanism
At the molecular level, 3-(Piperidin-1-yl)propanehydrazide exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules, which are essential for cell division . This binding interaction is a form of enzyme inhibition, as it prevents tubulin from performing its normal function. Additionally, 3-(Piperidin-1-yl)propanehydrazide can influence gene expression by interacting with transcription factors and other proteins involved in the regulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Piperidin-1-yl)propanehydrazide change over time. The compound is relatively stable under normal storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 3-(Piperidin-1-yl)propanehydrazide can have lasting effects on cellular function, particularly in the context of cancer cell proliferation. These effects are observed both in vitro and in vivo, with the compound maintaining its antiproliferative activity over time .
Dosage Effects in Animal Models
The effects of 3-(Piperidin-1-yl)propanehydrazide vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative activity without causing adverse effects . At higher doses, toxic effects can be observed, including damage to normal cells and tissues. These threshold effects are critical for determining the safe and effective dosage of 3-(Piperidin-1-yl)propanehydrazide in therapeutic applications .
Metabolic Pathways
3-(Piperidin-1-yl)propanehydrazide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, 3-(Piperidin-1-yl)propanehydrazide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, which are essential for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 3-(Piperidin-1-yl)propanehydrazide is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that 3-(Piperidin-1-yl)propanehydrazide exerts its effects at the right place and time within the cell, enhancing its therapeutic potential .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-1-yl)propanehydrazide typically involves the reaction of piperidine with a suitable hydrazide precursor. One common method is the reaction of piperidine with 3-chloropropanehydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of 3-(Piperidin-1-yl)propanehydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: 3-(Piperidin-1-yl)propanehydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different biological activities.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
相似化合物的比较
- 2-Methyl-3-(Piperidin-1-yl)propanehydrazide
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
Uniqueness: 3-(Piperidin-1-yl)propanehydrazide is unique due to its specific structural features, which confer distinct biological and chemical properties
属性
IUPAC Name |
3-piperidin-1-ylpropanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O/c9-10-8(12)4-7-11-5-2-1-3-6-11/h1-7,9H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWVBNMXEAMVLLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354570 | |
| Record name | 3-(piperidin-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
29800-31-5 | |
| Record name | 3-(piperidin-1-yl)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



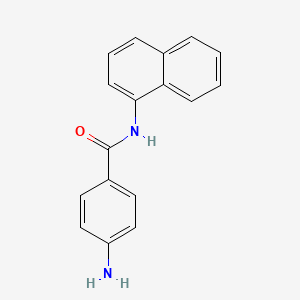


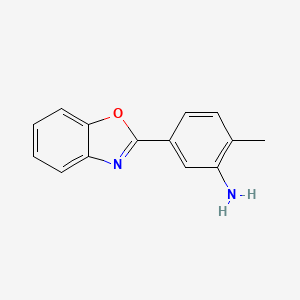
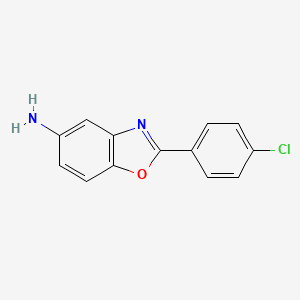
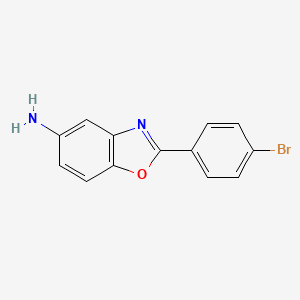
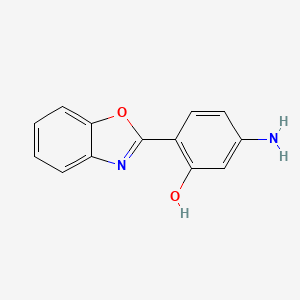
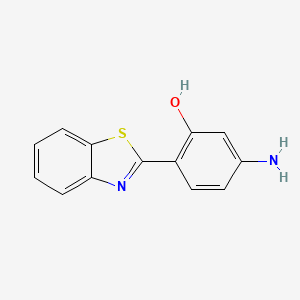
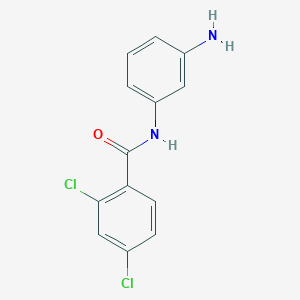
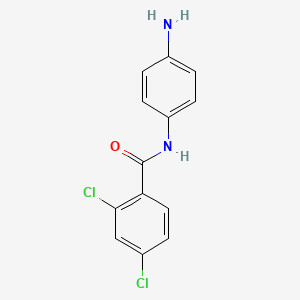
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1269599.png)
